molecular formula C20H18F4N2O2S2 B2864318 4-fluoro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 895996-71-1

4-fluoro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2864318
M. Wt: 458.49
InChI Key: FBDSRAFOSJVMFM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds related to "4-fluoro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" involves complex chemical reactions aiming at producing derivatives with potential bioactive properties. For instance, Küçükgüzel et al. (2013) synthesized a series of novel sulfonamide derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their findings revealed significant bioactivities, suggesting the potential of these compounds for therapeutic applications (Ş. Küçükgüzel et al., 2013).

Biological Evaluation

Several studies focus on evaluating the biological activities of derivatives of the compound . Faidallah et al. (2016) synthesized fluoropyrazolesulfonylurea and thiourea derivatives as hypoglycemic agents, demonstrating significant antidiabetic activity through in vitro testing. The structure-activity relationship analysis provided insights into their potential as leads for future drug discovery (H. Faidallah et al., 2016).

Antimicrobial and UV Protection Properties

Mohamed et al. (2020) explored the application of thiazole azodyes containing the sulfonamide moiety for enhancing the antimicrobial and UV protection properties of cotton fabrics. Their research underscores the utility of these compounds in textile finishing for added fabric functionality (H. Mohamed et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to the most recent and relevant scientific literature for comprehensive and accurate information.


properties

IUPAC Name

4-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F4N2O2S2/c1-12-3-5-14(6-4-12)19-26-13(2)18(29-19)9-10-25-30(27,28)15-7-8-17(21)16(11-15)20(22,23)24/h3-8,11,25H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDSRAFOSJVMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

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